molecular formula C10H14ClNO2 B13258513 3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol

3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol

Cat. No.: B13258513
M. Wt: 215.67 g/mol
InChI Key: YTXAHIUBPHZLJJ-UHFFFAOYSA-N
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Description

3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol is an organic compound with the molecular formula C10H14ClNO2 It is a phenolic compound characterized by the presence of a chloro group, a methoxyethylamino group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 3-chlorophenol undergoes a nucleophilic substitution reaction with 2-methoxyethylamine, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors may be used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to form the corresponding phenol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinones.

    Reduction: Formation of phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

3-chloro-2-[(2-methoxyethylamino)methyl]phenol

InChI

InChI=1S/C10H14ClNO2/c1-14-6-5-12-7-8-9(11)3-2-4-10(8)13/h2-4,12-13H,5-7H2,1H3

InChI Key

YTXAHIUBPHZLJJ-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=C(C=CC=C1Cl)O

Origin of Product

United States

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